3-(1,1-dioxidotetrahydro-3-thienyl)-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-(1,1-dioxidotetrahydro-3-thienyl)-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a furan ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxidotetrahydro-3-thienyl)-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a condensation reaction with a furan aldehyde.
Attachment of the Nitrophenyl Group: The nitrophenyl group is usually introduced via a nitration reaction using concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The presence of the nitrophenyl group and the thiazolidinone ring makes it a candidate for binding to active sites of enzymes.
Medicine
In medicinal chemistry, this compound has shown promise as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a potential lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(1,1-dioxidotetrahydro-3-thienyl)-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The nitrophenyl group can participate in π-π interactions with aromatic residues in proteins, while the thiazolidinone ring can form hydrogen bonds with amino acid side chains. These interactions can inhibit enzyme activity or disrupt protein-protein interactions, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds also contain a thiazolidinone ring but differ in their substituents and overall structure.
Furan Derivatives: Compounds with a furan ring and various substituents.
Nitrophenyl Compounds: Compounds containing a nitrophenyl group with different functional groups attached.
Uniqueness
The uniqueness of 3-(1,1-dioxidotetrahydro-3-thienyl)-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.
Properties
CAS No. |
851303-92-9 |
---|---|
Molecular Formula |
C18H14N2O6S3 |
Molecular Weight |
450.5g/mol |
IUPAC Name |
(5E)-3-(1,1-dioxothiolan-3-yl)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14N2O6S3/c21-17-16(28-18(27)19(17)13-7-8-29(24,25)10-13)9-14-5-6-15(26-14)11-1-3-12(4-2-11)20(22)23/h1-6,9,13H,7-8,10H2/b16-9+ |
InChI Key |
TTWRZZPAKUKQGA-CXUHLZMHSA-N |
SMILES |
C1CS(=O)(=O)CC1N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])SC2=S |
Isomeric SMILES |
C1CS(=O)(=O)CC1N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/SC2=S |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])SC2=S |
Origin of Product |
United States |
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